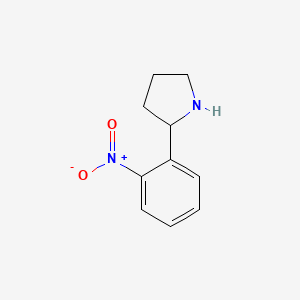![molecular formula C10H12ClNOS B3362969 2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide CAS No. 1016753-59-5](/img/structure/B3362969.png)
2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide
Descripción general
Descripción
“2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide” is a chemical compound with the CAS Number: 1016753-59-5 . It has a molecular weight of 229.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C10H12ClNOS/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,13) .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 229.73 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A study by El Rayes et al. (2019) focused on synthesizing a series of compounds based on 2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide and testing their antiproliferative activity against human cancer cell lines. The findings highlighted significant anticancer potential, with several compounds exhibiting potent activity, emphasizing the importance of the chemical structure in determining their efficacy (El Rayes et al., 2019).
Solubility and Pharmaceutical Properties
Pascual et al. (2017) conducted experimental and modeling studies on the solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures. This research is crucial for understanding the dissolution properties and potential pharmaceutical applications of the compound (Pascual et al., 2017).
Molecular Docking and Dynamic Simulations
Research by Raza et al. (2019) involved the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and their evaluation as tyrosinase and melanin inhibitors. This study provides insights into the potential of these compounds for depigmentation drug development, highlighting the role of this compound derivatives (Raza et al., 2019).
Conformational Analysis
A study by Ishmaeva et al. (2015) explored the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamides through dipole moment measurements and quantum chemical calculations. This research contributes to understanding the structural properties of related compounds (Ishmaeva et al., 2015).
Inhibitory Activity in Pharmaceutical Research
Research by Schroder et al. (2001) focused on novel heterocyclic inhibitors, including derivatives of this compound, as potent inhibitors of matrix metalloproteinases. Such compounds hold significant potential for therapeutic applications in various diseases, including cancer (Schroder et al., 2001).
Pharmacokinetics and Metabolism
Wu et al. (2006) investigated the pharmacokinetics and metabolism of a selective androgen receptor modulator related to this compound in rats. This study is crucial for understanding the drug's absorption, distribution, metabolism, and excretion, vital for developing effective therapeutic agents (Wu et al., 2006).
Chemical Studies for Prostatic Carcinoma Drugs
Quantum chemical studies on a prostatic carcinoma drug structurally related to this compound were conducted by Otuokere and Amaku (2015). These studies provide essential insights into the molecular properties and potential therapeutic applications of similar compounds (Otuokere & Amaku, 2015).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.
Propiedades
IUPAC Name |
2-chloro-N-(4-methylsulfanylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZJAFXSBVKDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


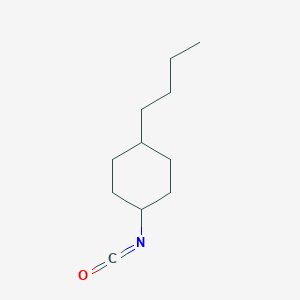



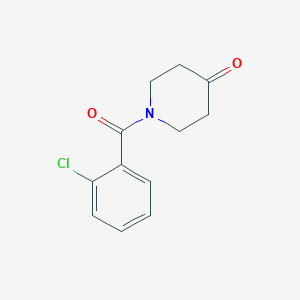

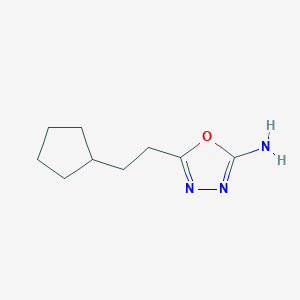
![3-[(2-Ethoxyethoxy)methyl]aniline](/img/structure/B3362928.png)
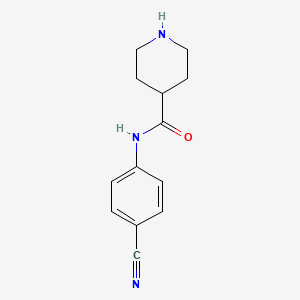
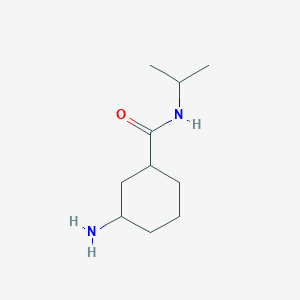
![4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362946.png)
![6-[2-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3362952.png)
![3-[(2-Phenoxyethoxy)methyl]aniline](/img/structure/B3362956.png)
